molecular formula C12H18Br6 B12530143 1,2,4,5,8,9-Hexabromocyclododecane CAS No. 673456-49-0

1,2,4,5,8,9-Hexabromocyclododecane

Cat. No.: B12530143
CAS No.: 673456-49-0
M. Wt: 641.7 g/mol
InChI Key: JTNIFONMLVMYNH-UHFFFAOYSA-N
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Description

1,2,4,5,8,9-Hexabromocyclododecane is a brominated flame retardant widely used in various industrial applications. This compound consists of twelve carbon atoms, eighteen hydrogen atoms, and six bromine atoms arranged in a cyclododecane ring structure. Its primary application is in extruded and expanded polystyrene foam used as thermal insulation in construction .

Preparation Methods

The synthesis of 1,2,4,5,8,9-Hexabromocyclododecane typically involves the bromination of cyclododecatriene. The reaction is carried out in the presence of a brominating agent such as bromine or hydrogen bromide, often with a catalyst like iron or aluminum bromide to facilitate the reaction. The process can be conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial production methods involve large-scale bromination processes where cyclododecatriene is reacted with bromine in a continuous flow reactor. The reaction mixture is then purified through distillation and recrystallization to isolate the hexabrominated product .

Chemical Reactions Analysis

1,2,4,5,8,9-Hexabromocyclododecane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields brominated ketones, while reduction can produce a mixture of debrominated hydrocarbons .

Scientific Research Applications

1,2,4,5,8,9-Hexabromocyclododecane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,4,5,8,9-Hexabromocyclododecane exerts its effects involves its interaction with biological membranes and proteins. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme function. It has been shown to bind to hormone receptors, leading to endocrine disruption and altered gene expression .

Comparison with Similar Compounds

1,2,4,5,8,9-Hexabromocyclododecane is often compared with other brominated flame retardants such as:

The uniqueness of this compound lies in its specific ring structure and the number of bromine atoms, which confer distinct flame-retardant properties and environmental persistence .

Properties

CAS No.

673456-49-0

Molecular Formula

C12H18Br6

Molecular Weight

641.7 g/mol

IUPAC Name

1,2,4,5,8,9-hexabromocyclododecane

InChI

InChI=1S/C12H18Br6/c13-7-2-1-3-8(14)11(17)6-12(18)10(16)5-4-9(7)15/h7-12H,1-6H2

InChI Key

JTNIFONMLVMYNH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CCC(C(CC(C(C1)Br)Br)Br)Br)Br)Br

Origin of Product

United States

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